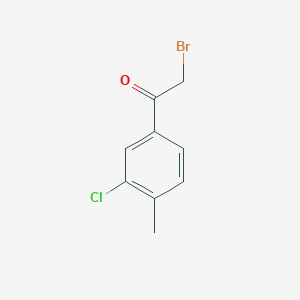

2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one

Description

2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is a brominated acetophenone derivative featuring a 3-chloro-4-methylphenyl substituent. The bromine atom at the α-position to the ketone enhances electrophilicity, making it reactive toward nucleophilic substitution, while the chloro and methyl groups on the aromatic ring influence electronic and steric properties.

Properties

CAS No. |

87427-59-6 |

|---|---|

Molecular Formula |

C9H8BrClO |

Molecular Weight |

247.51 g/mol |

IUPAC Name |

2-bromo-1-(3-chloro-4-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8BrClO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 |

InChI Key |

HLDCKLUHLITEHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of 3-Chloro-4-methyltoluene

The synthesis begins with Friedel-Crafts acylation of 3-chloro-4-methyltoluene to form 1-(3-chloro-4-methylphenyl)ethan-1-one. Acetyl chloride or acetic anhydride is typically employed as the acylating agent in the presence of Lewis acids like aluminum chloride (AlCl₃). Reaction conditions involve refluxing in dichloromethane or chloroform at 40–60°C for 6–12 hours.

For example, 3-chloro-4-methyltoluene (1.0 mol) reacts with acetyl chloride (1.2 mol) and AlCl₃ (1.5 mol) in dichloromethane, yielding 1-(3-chloro-4-methylphenyl)ethan-1-one with 85–90% efficiency. The product is purified via vacuum distillation or recrystallization from ethanol.

Bromination of 1-(3-Chloro-4-methylphenyl)ethan-1-one

Bromination is conducted using bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS). In a typical procedure, 1-(3-chloro-4-methylphenyl)ethan-1-one (1.0 mol) is dissolved in dichloromethane and cooled to −10°C. Bromine (1.05 mol) is added dropwise under inert atmosphere, followed by stirring at 0–5°C for 2–4 hours. The reaction is quenched with sodium thiosulfate, and the product is isolated via solvent evaporation and column chromatography.

Key Parameters:

- Solvent: Dichloromethane, chloroform, or ethylene dichloride (boiling point 30–120°C).

- Temperature: −35°C to 30°C (optimal: −20°C to 10°C).

- Molar Ratio (Br₂:Ketone): 0.98–1.03 to avoid over-bromination.

This method achieves yields of 90–93% with <1% 2,6-di-bromo-4-methylphenyl byproduct.

Oxidation of Prochiral Alcohols

Synthesis of 1-(3-Chloro-4-methylphenyl)ethanol

1-(3-Chloro-4-methylphenyl)ethanol is synthesized via Grignard addition to 3-chloro-4-methylbenzaldehyde. Ethyl magnesium bromide (1.2 mol) reacts with the aldehyde (1.0 mol) in tetrahydrofuran (THF) at 0°C, followed by acid quenching to yield the secondary alcohol.

Oxidation to the Ketone

The alcohol is oxidized to 1-(3-chloro-4-methylphenyl)ethan-1-one using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. For instance, treatment with Dess-Martin periodinane (1.1 mol) in dichloromethane at 25°C for 3 hours provides the ketone in 88–92% yield.

Bromination Under Controlled Conditions

Subsequent bromination follows the protocol in Section 1.2, yielding the target compound with an overall yield of 78–82% from the alcohol.

Continuous-Flow Bromination

Process Overview

Adapted from a patent for 2-bromo-4-methylphenol synthesis, this method employs a tubular reactor for continuous bromination. Solutions of 1-(3-chloro-4-methylphenyl)ethan-1-one and bromine in ethylene dichloride are cooled to −20°C and fed into the reactor at controlled flow rates.

Typical Conditions:

Advantages Over Batch Methods

- Reduced Byproducts: 2,6-Di-bromo derivatives are minimized to <0.1%.

- Scalability: Demonstrated at 10 mol scale with 96.7% yield.

- Safety: Mitigates exothermic risks through precise temperature control.

Comparative Analysis of Methods

| Method | Yield | Byproducts | Scalability | Complexity |

|---|---|---|---|---|

| Friedel-Crafts + Bromination | 90–93% | <1% | Moderate | Medium |

| Oxidation + Bromination | 78–82% | 1–2% | Low | High |

| Continuous-Flow | 93–97% | <0.1% | High | Low |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 2-bromo-1-(3-chloro-4-methylphenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(3-chloro-4-methylphenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(3-chloro-4-methylphenyl)ethanone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

Biological Studies: Used in studies to understand the effects of halogenated ketones on biological systems.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-chloro-4-methylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents on the aromatic ring .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the substituents, molecular formulas, and key structural attributes of 2-bromoacetophenone derivatives:

Table 1: Structural Comparison of Brominated Acetophenone Derivatives

Key Observations :

- Electron-withdrawing groups (Cl, Br) enhance ketone electrophilicity, facilitating nucleophilic substitution .

- Heterocyclic substituents (e.g., thiophene, isoxazole) improve solubility and biological activity .

- Hydroxyl groups (e.g., 4-hydroxyphenyl) enable further functionalization via etherification or esterification .

Key Observations :

- Bromination with Br₂ in ether is a common method for α-bromination but may require optimization for sterically hindered substrates .

- Heterogeneous catalysts (e.g., Montmorillonite K10) improve atom efficiency in multi-step syntheses .

- Sulfonylation reactions exhibit moderate yields (29–51%) depending on the sulfonyl chloride used .

Pharmaceutical Intermediates :

- 2-Bromo-1-(3-bromophenyl)ethan-1-one is a precursor to norfenefrine, a cardiovascular agent .

- 2-Bromo-1-(4-hydroxyphenyl)ethanone is used in adrenaline-type drugs .

Enzyme Inhibition :

Heterocyclic Building Blocks :

- Isoxazole-containing derivatives (e.g., ) serve as intermediates for agrochemicals and bioactive molecules .

Biological Activity

2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

The compound's structure can be represented as follows:

It features a bromine atom, a chlorine atom, and a ketone functional group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have reported that 2-bromo-1-(3-chloro-4-methylphenyl)ethan-1-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) values range from 0.39 to 3.13 μg/mL , indicating potent activity against these pathogens.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Escherichia coli | 3.13 |

Additionally, the compound has shown effectiveness in reducing the production of inflammatory cytokines in human macrophages, suggesting its potential application in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of 2-bromo-1-(3-chloro-4-methylphenyl)ethan-1-one has also been explored. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated. The compound appears to interact with cellular pathways involved in cell cycle regulation and apoptosis.

The biological activity of 2-bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is primarily attributed to its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules. This interaction can lead to:

- Inhibition of enzymatic activity

- Disruption of cellular processes

Further research is necessary to identify specific molecular targets affected by this compound.

Study on Antimicrobial Activity

In a study conducted by Shankarappa et al. (2019), the antimicrobial effects of 2-bromo-1-(3-chloro-4-methylphenyl)ethan-1-one were evaluated against multiple bacterial strains. The results confirmed its efficacy and suggested further exploration for therapeutic applications in infectious diseases.

Anti-inflammatory Effects

Ghafari et al. (2017) investigated the anti-inflammatory properties of the compound, demonstrating its ability to modulate cytokine production in macrophages. This finding opens avenues for potential use in inflammatory conditions.

Safety and Toxicity

While 2-bromo-1-(3-chloro-4-methylphenyl)ethan-1-one shows promising biological activities, it is essential to consider its safety profile. The compound is classified as highly reactive and may cause skin and eye irritation, respiratory issues, and central nervous system effects if mishandled. Proper safety measures should be implemented when conducting experiments involving this compound.

Future Directions

Research on 2-bromo-1-(3-chloro-4-methylphenyl)ethan-1-one should focus on:

- Exploring novel derivatives with enhanced biological activities and reduced toxicity.

- Investigating potential applications in drug development for antimicrobial and anticancer therapies.

- Developing environmentally friendly synthesis methods for this compound and its analogs.

Q & A

Q. How is 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one systematically named according to IUPAC guidelines?

The compound follows IUPAC substitution rules for ketones. The parent chain is ethanone, with a bromine atom at position 2 and a 3-chloro-4-methylphenyl group at position 1. The numbering prioritizes the ketone group, ensuring the substituents (bromo, chloro, methyl) are assigned the lowest possible locants. For example, similar compounds like "2-bromo-1-(4-chlorophenyl)ethan-1-one" are named using this methodology .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR to identify aromatic protons, methyl groups, and carbonyl environments.

- IR : Confirmation of the ketone (C=O stretch ~1700 cm) and C-Br bonds (~550-650 cm).

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns to verify molecular weight (e.g., 247.5 g/mol) and substituent positions .

Q. What safety precautions are essential when handling this compound?

The compound is classified as corrosive (GHS Category 8) and acutely toxic (Category 4). Use fume hoods, nitrile gloves, and eye protection. Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency measures for eye contact include rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can bromination be optimized for synthesizing this compound from its precursor?

The precursor, 1-(3-chloro-4-methylphenyl)ethan-1-one, undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. Reaction optimization includes:

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

The compound’s planar aromatic ring and halogen substituents create complex hydrogen-bonding networks. Single-crystal X-ray diffraction (SHELX software) is used to resolve:

Q. How do reaction conditions influence its reactivity in nucleophilic substitution?

The α-bromo ketone undergoes nucleophilic substitution (e.g., with amines or thiols) under varying conditions:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance SN2 mechanisms.

- Temperature : Elevated temperatures (50–80°C) accelerate reactions but risk ketone decomposition.

- Base selection : Triethylamine or KCO neutralizes HBr byproducts. Reaction progress is monitored via TLC (R shifts from 0.5 to 0.3 in 3:1 hexane:EA) .

Q. What discrepancies exist in reported melting points, and how are they resolved?

Literature melting points vary due to:

Q. How does its electronic structure influence UV-Vis absorption properties?

The conjugated π-system (aryl-ketone) absorbs in the 250–300 nm range (ε ~10 L/mol·cm). Substituent effects:

- Electron-withdrawing groups (Cl, Br) : Redshift λ by 10–15 nm via conjugation.

- Methyl groups : Hyperconjugative effects slightly increase molar absorptivity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.